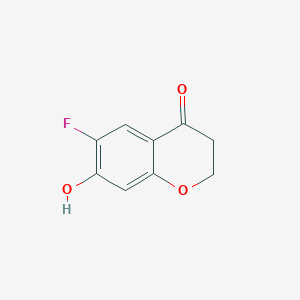

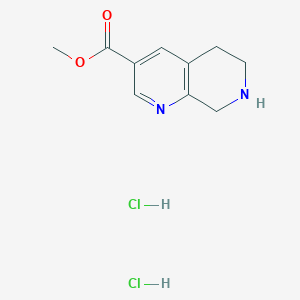

6-氟-7-羟基-3,4-二氢-2H-1-苯并吡喃-4-酮

描述

“6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin systems, including “6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .科学研究应用

荧光探针的传感应用研究重点介绍了基于黄酮醇的分子(例如 6-氟-7-羟基-3,4-二氢-2H-1-苯并吡喃-4-酮)在设计小分子荧光探针中的应用。这些探针用于传感广泛的生物和环境目标。黄酮醇独特的光物理性质归因于其进行激发态分子内质子转移 (ESIPT) 的能力,这使得开发对环境敏感的双发射探针成为可能。这些探针应用于检测离子、活性物质、蛋白质、DNA 和其他微环境因素,强调了它们在生物分析化学和环境监测中的多功能性和潜力 (秦等人,2021 年)。

药物制剂关键中间体的合成相关化合物的合成,包括 6-氟-3,4-二氢-2H-1-苯并吡喃-2-羧酸,证明了该化合物作为生产药物制剂(如尼必洛尔,一种著名的抗高血压药物)的关键中间体的作用。所述合成过程涉及酯化、重排和环化等几个步骤,突出了该化合物的化学多功能性和工业相关性。大规模生产的潜力凸显了其在制药行业中的重要性 (信智,2007 年)。

对映选择性测定和化学转化另一个应用领域涉及对映选择性测定和转化,其中该化合物的衍生物作为选择性化学反应中的底物或中间体。例如,用于检测脂肪酶催化活性的对映选择性荧光测定法使用衍生物来产生荧光产物,表明该化合物在生物化学和酶学中的用途 (克莱因和雷蒙,1999 年)。

酮的氟功能化研究还扩展到酮的直接 α-氟化,其中 6-氟-7-羟基-3,4-二氢-2H-1-苯并吡喃-4-酮的衍生物用于实现区域选择性氟功能化。这证明了该化合物在有机合成中的重要性,为酮的 α-氟衍生物提供了途径,而这些衍生物在药物化学和材料科学中很有价值 (Stavber 等人,2002 年)。

抗病毒剂激活病毒学中的一个显着应用涉及抗病毒剂的激活。具体而言,研究了该化合物在激活广谱抗病毒药 T-705(法匹拉韦)中的作用。由人体酶促进的激活过程强调了该化合物在针对病毒感染开发治疗策略中的相关性 (Naesens 等人,2013 年)。

作用机制

Target of Action

Similar compounds have been used in the preparation and application of smoothened (smo) inhibitors , which are a class of drugs that interfere with the Hedgehog signaling pathway, often used in the treatment of cancers .

Mode of Action

If it acts similarly to other smo inhibitors, it likely binds to the smo protein, preventing it from transmitting signals that promote cell growth and division . This can lead to the inhibition of tumor growth in cancerous cells .

Biochemical Pathways

The compound likely affects the Hedgehog signaling pathway, given its potential role as a Smo inhibitor . This pathway is crucial for cell differentiation, tissue polarity, and stem cell maintenance. When this pathway is inhibited, it can prevent the uncontrolled cell growth that characterizes many types of cancer .

Result of Action

The molecular and cellular effects of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one’s action would likely involve the inhibition of the Hedgehog signaling pathway, leading to reduced cell growth and division . This could potentially result in the shrinkage of tumors in a cancer treatment context .

属性

IUPAC Name |

6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZDEYYVIJOTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)

![N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide](/img/structure/B2846361.png)

![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)

![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)